![molecular formula C46H74BrN3O13S B1264432 Combivent Respimat CAS No. 1031840-23-9](/img/structure/B1264432.png)
Combivent Respimat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Aplicaciones Científicas De Investigación
Management of COPD
Combivent Respimat is indicated for the treatment of patients with COPD, particularly those who require additional bronchodilation beyond what is provided by a single agent. The combination of ipratropium bromide, an anticholinergic, and albuterol sulfate, a beta-agonist, offers complementary mechanisms of action that enhance bronchodilation.
- Efficacy : Clinical trials have demonstrated that this compound significantly improves lung function as measured by forced expiratory volume in one second (FEV1). In a pivotal study (study 1012.56), patients using this compound showed a greater improvement in FEV1 compared to those using ipratropium alone, with an increase of approximately 47 milliliters more in FEV1 after administration .
Treatment of Asthma
While primarily indicated for COPD, this compound can also be utilized in asthma management for patients who require multiple bronchodilator therapies. Its dual action helps alleviate symptoms and improve airflow in patients experiencing acute asthma exacerbations.
Study Overview
Several clinical studies have been conducted to evaluate the safety and efficacy of this compound:
- Study 1012.56 : A 12-week phase III trial comparing this compound 20/100 mcg to ipratropium alone demonstrated non-inferiority in FEV1 improvement across dosing intervals. The study included 474 participants with moderate to severe COPD .
- Study 1012.62 : A 48-week open-label study assessed patient acceptability and safety profiles compared to other inhalation therapies. Results indicated high patient satisfaction and comparable safety profiles across treatment groups .
Study Number | Duration | Population | Key Findings |
---|---|---|---|
1012.56 | 12 weeks | COPD patients | Significant improvement in FEV1 compared to ipratropium alone |
1012.62 | 48 weeks | COPD patients | High patient satisfaction and comparable safety profiles |
Safety Profile
This compound has been generally well-tolerated among patients with COPD and asthma. Common side effects include dry mouth, headache, and dizziness; however, serious adverse events are rare. The product's formulation as a sterile solution minimizes microbiological risks associated with inhalation therapies .
Propiedades
Número CAS |
1031840-23-9 |
---|---|
Fórmula molecular |
C46H74BrN3O13S |
Peso molecular |
989.1 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide |
InChI |
InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1 |
Clave InChI |
KVNRKLOLUZSPOE-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
Sinónimos |
Albuterol Ipratropium Albuterol Ipratropium Drug Combination Albuterol, Ipratropium Drug Combination albuterol-ipratropium Albuterol-Ipratropium Drug Combination Combination, Albuterol-Ipratropium Drug Combination, Dey Combivent Combivent Respimat Dey combination Drug Combination, Albuterol-Ipratropium Respimat, Combivent |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.